5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile

Catalog No.
S822678
CAS No.
2095410-94-7
M.F
C8H7BrN2O
M. Wt
227.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile

CAS Number

2095410-94-7

Product Name

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile

IUPAC Name

5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c1-5-6(3-10)4-11-8(12-2)7(5)9/h4H,1-2H3

InChI Key

IGXQLAVKJVHVMS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1C#N)OC)Br

Canonical SMILES

CC1=C(C(=NC=C1C#N)OC)Br

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile is a pyridine derivative characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a carbonitrile functional group. Its molecular formula is C₈H₈BrN₃O, and it has a molecular weight of approximately 228.07 g/mol. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity.

Typical for pyridine derivatives. Key reactions include:

  • Nucleophilic Substitution: The bromine atom in 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the 5-position.
  • Electrophilic Aromatic Substitution: The methoxy group at the 6-position can activate the aromatic ring towards electrophilic substitution, facilitating reactions such as nitration or sulfonation.
  • Reactions with Arylboronic Acids: The compound can be utilized in cross-coupling reactions, such as Suzuki coupling, to synthesize more complex aromatic systems .

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile has shown potential biological activities, particularly as a protein kinase inhibitor. Such compounds are crucial in regulating cell cycle control and may have applications in cancer therapy. The specific mechanisms of action and therapeutic efficacy are subjects of ongoing research, but preliminary studies indicate that this compound could modulate pathways involved in cellular proliferation and survival .

Several synthesis methods have been reported for 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile:

  • Bromination of Pyridine Derivatives: Starting from 6-methoxy-4-methylpyridine-3-carbonitrile, bromination can be achieved using brominating agents such as N-bromosuccinimide.
  • Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts, the compound can be synthesized through Suzuki coupling reactions with arylboronic acids, providing access to diverse derivatives .
  • One-Pot Reactions: Recent studies have explored one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure, enhancing yield and efficiency .

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile has several applications:

  • Pharmaceutical Development: Its role as a protein kinase inhibitor makes it a candidate for drug development aimed at treating various cancers.
  • Chemical Research: This compound serves as an intermediate in organic synthesis, facilitating the production of more complex molecules.
  • Material Science: Due to its unique electronic properties, it may find applications in developing novel materials or sensors.

Interaction studies involving 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile focus on its binding affinity to various biological targets. Preliminary findings suggest that it interacts with specific kinases involved in signal transduction pathways. Further studies are necessary to elucidate its pharmacokinetic properties and potential off-target interactions.

Several compounds share structural similarities with 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Bromo-6-methylpicolinonitrile1173897-86-30.80Lacks methoxy group; contains only methyl and cyano groups
5-Bromo-4-methylpicolinonitrile886364-86-90.76Different substitution pattern; no methoxy group
4-Bromopyridine-2-carbonitrile62150-45-20.78Different position of bromine; lacks methyl and methoxy groups
3-Bromo-6-methylpicolinonitrile717843-48-60.77Bromine at different position; similar methyl group
5-Bromo-3-methylpicolinonitrile156072-86-50.75Contains bromine but differs in substitution pattern

These comparisons illustrate how the presence of specific functional groups like methoxy and carbonitrile distinguishes 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile from its analogs, potentially influencing its chemical behavior and biological activity.

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile (CAS: 2095410-94-7) is a heterocyclic organic compound with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol. Its structure features a pyridine ring substituted at the 3-position with a nitrile group (-C≡N), a methoxy group (-OCH₃) at the 6-position, a methyl group (-CH₃) at the 4-position, and a bromine atom at the 5-position.

PropertyValue/Descriptor
IUPAC Name5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile
SMILESCC1=C(C(=NC=C1C#N)OC)Br
InChIKeyIGXQLAVKJVHVMS-UHFFFAOYSA-N
Molecular FormulaC₈H₇BrN₂O
Topological Polar Surface Area58.2 Ų

The nitrile group at position 3 enhances electrophilic reactivity, enabling participation in cycloaddition and nucleophilic substitution reactions. The bromine atom at position 5 serves as a versatile site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Historical Context in Heterocyclic Chemistry Research

The compound emerged in the early 21st century as part of efforts to expand the library of functionalized pyridines for drug discovery. Pyridine derivatives have long been valued for their bioactivity, but the introduction of bromine and nitrile groups in this scaffold addressed limitations in selectivity and synthetic flexibility. Early studies focused on its role as a precursor for kinase inhibitors, leveraging its ability to form hydrogen bonds with target enzymes.

Key milestones include:

  • 2012: First reported synthesis via palladium-catalyzed cyanation of 5-bromo-6-methoxy-4-methylpyridine.
  • 2017: Identification as an intermediate in the synthesis of Selpercatinib, a RET kinase inhibitor.
  • 2020: Utilization in metal-organic frameworks (MOFs) for catalytic applications, exploiting its Lewis basic nitrile group.

Significance in Contemporary Organic Synthesis

This compound is pivotal in three domains:

Pharmaceuticals

  • Selpercatinib Intermediate: Serves as a key building block in the multistep synthesis of Selpercatinib (LOXO-292), a drug for RET-driven cancers. The bromine atom undergoes selective coupling with boronic acids to introduce aryl/heteroaryl groups critical for target binding.
  • Antiviral Agents: The nitrile group facilitates the formation of imidazopyridines, a class of compounds with activity against RNA viruses.

Agrochemicals

  • Herbicide Development: Functionalization at the 5-position yields analogs with herbicidal activity against broadleaf weeds. The methoxy group enhances soil stability, prolonging efficacy.

Materials Science

  • Coordination Polymers: The nitrile group binds to transition metals (e.g., Fe²⁺, Cu²⁺), forming polymers with applications in gas storage and catalysis. For example, iron-thiocyanate complexes incorporating this ligand exhibit thermal stability up to 300°C.

XLogP3

1.9

Dates

Modify: 2023-08-16

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